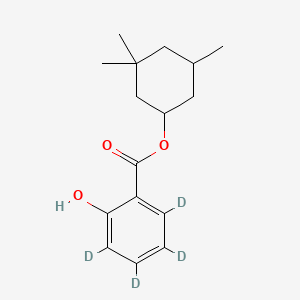
Ikk-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ikk-IN-3 is a small molecule inhibitor that targets the IκB kinase complex, specifically the IκB kinase alpha subunit. This compound is of significant interest in the field of biomedical research due to its potential therapeutic applications in inflammatory diseases and cancer. The IκB kinase complex plays a crucial role in the activation of the nuclear factor kappa B signaling pathway, which is involved in regulating immune responses, inflammation, and cell survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ikk-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to minimize costs and maximize efficiency. This involves scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Ikk-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
Ikk-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the IκB kinase complex and its role in the nuclear factor kappa B signaling pathway.
Biology: Researchers use this compound to investigate the molecular mechanisms underlying inflammation and immune responses.
Medicine: this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis, and certain types of cancer.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting the nuclear factor kappa B signaling pathway.
Wirkmechanismus
Ikk-IN-3 exerts its effects by inhibiting the IκB kinase alpha subunit, which is a key component of the IκB kinase complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the retention of nuclear factor kappa B in the cytoplasm and the suppression of its transcriptional activity. The molecular targets of this compound include the catalytic domain of the IκB kinase alpha subunit, and the pathways involved are primarily related to the nuclear factor kappa B signaling cascade.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ikk-IN-1: Another inhibitor of the IκB kinase complex, but with different selectivity and potency profiles.
Ikk-IN-2: Similar to Ikk-IN-3, but with variations in the core structure and functional groups.
BMS-345541: A selective inhibitor of the IκB kinase beta subunit, used as a reference compound in studies involving IκB kinase inhibitors.
Uniqueness of this compound
This compound is unique due to its high selectivity for the IκB kinase alpha subunit and its potent inhibitory activity. This selectivity allows researchers to specifically target the non-canonical nuclear factor kappa B signaling pathway, providing valuable insights into the distinct roles of the IκB kinase alpha and beta subunits in various biological processes.
Eigenschaften
Molekularformel |
C17H17N5S |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N'-(12-methyl-4-phenyl-3-thia-1,7,10-triazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H17N5S/c1-11-10-20-16-15(19-8-7-18)21-13-9-14(23-17(13)22(11)16)12-5-3-2-4-6-12/h2-6,9-10H,7-8,18H2,1H3,(H,19,21) |
InChI-Schlüssel |
AAFMUTYTWRBOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2N1C3=C(C=C(S3)C4=CC=CC=C4)N=C2NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


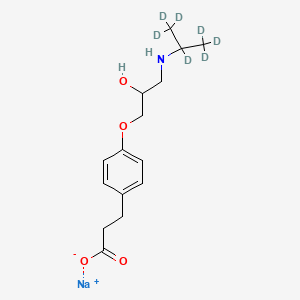


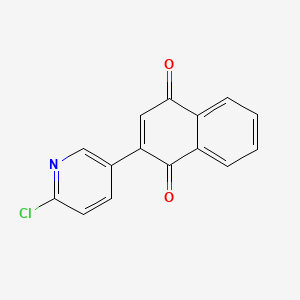
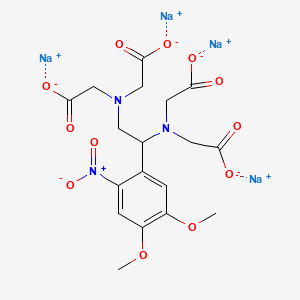
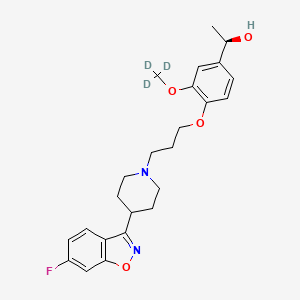

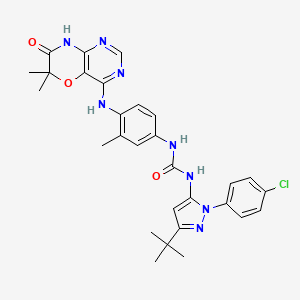
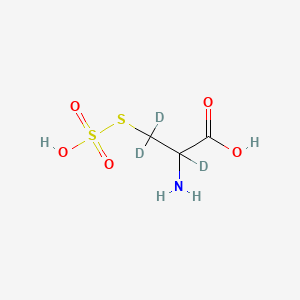
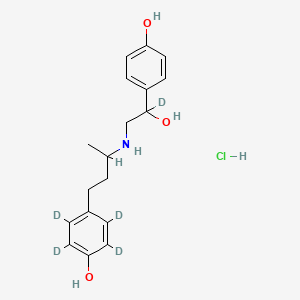

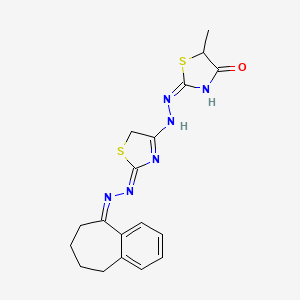
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
